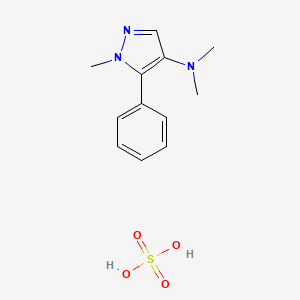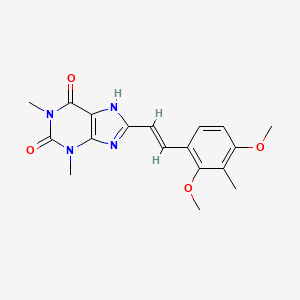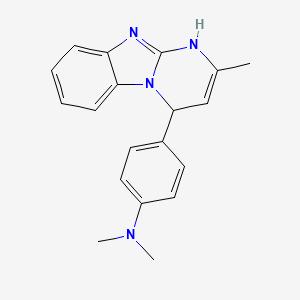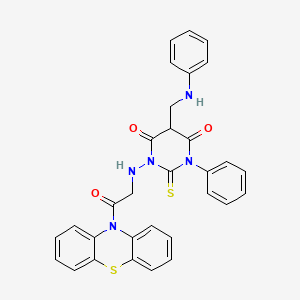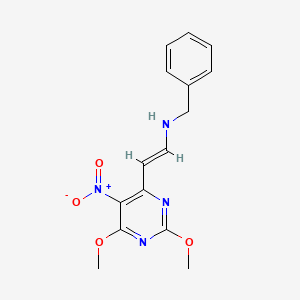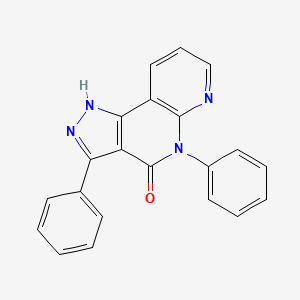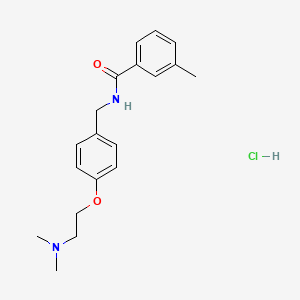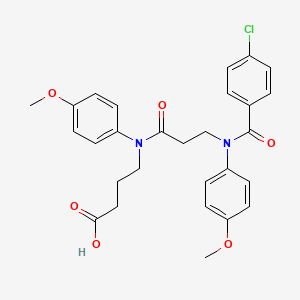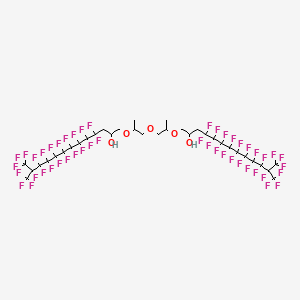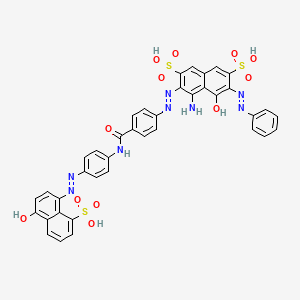
4-Amino-5-hydroxy-3-((4-(((4-((4-hydroxy-8-sulpho-1-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)-6-(phenylazo)naphthalene-2,7-disulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 281-118-1, also known as Tris(2-chloroethyl) phosphate, is a chemical compound widely used as a flame retardant. It is an organophosphorus compound with the molecular formula C6H12Cl3O4P. This compound is known for its effectiveness in reducing the flammability of various materials, making it a valuable additive in the production of plastics, textiles, and other materials that require enhanced fire resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(2-chloroethyl) phosphate is typically synthesized through the reaction of phosphorus oxychloride with ethylene oxide. The reaction proceeds as follows:
POCl3+3C2H4O→C6H12Cl3O4P+3HCl
The reaction is carried out under controlled conditions, typically at elevated temperatures and in the presence of a catalyst to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of Tris(2-chloroethyl) phosphate involves large-scale reactors where phosphorus oxychloride and ethylene oxide are continuously fed into the system. The reaction mixture is maintained at a specific temperature and pressure to optimize the yield and purity of the product. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Tris(2-chloroethyl) phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and 2-chloroethanol.
Oxidation: It can be oxidized to form higher oxidation state phosphorus compounds.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl groups, to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, typically under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as sodium hydroxide or other alkali metal hydroxides.
Major Products Formed
Hydrolysis: Phosphoric acid and 2-chloroethanol.
Oxidation: Various phosphorus oxides and acids.
Substitution: Derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Tris(2-chloroethyl) phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a flame retardant additive in the synthesis of polymers and resins.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for certain pharmaceutical formulations.
Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and coatings.
Mechanism of Action
The flame-retardant properties of Tris(2-chloroethyl) phosphate are primarily due to its ability to release phosphorus-containing radicals when exposed to heat. These radicals interfere with the combustion process by promoting the formation of a char layer on the material’s surface, which acts as a barrier to further combustion. Additionally, the release of hydrochloric acid during decomposition helps to quench the flames by diluting the flammable gases.
Comparison with Similar Compounds
Similar Compounds
- Tris(1-chloro-2-propyl) phosphate
- Tris(2-chloroisopropyl) phosphate
- Tris(2,3-dibromopropyl) phosphate
Uniqueness
Tris(2-chloroethyl) phosphate is unique among flame retardants due to its high efficiency and versatility. It is effective in a wide range of materials and can be easily incorporated into various polymer matrices. Additionally, its relatively low cost and availability make it a popular choice for industrial applications.
Properties
CAS No. |
83863-54-1 |
|---|---|
Molecular Formula |
C39H28N8O12S3 |
Molecular Weight |
896.9 g/mol |
IUPAC Name |
4-amino-5-hydroxy-3-[[4-[[4-[(4-hydroxy-8-sulfonaphthalen-1-yl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C39H28N8O12S3/c40-35-33-22(20-32(62(57,58)59)37(38(33)49)47-43-24-5-2-1-3-6-24)19-31(61(54,55)56)36(35)46-44-25-11-9-21(10-12-25)39(50)41-23-13-15-26(16-14-23)42-45-28-17-18-29(48)27-7-4-8-30(34(27)28)60(51,52)53/h1-20,48-49H,40H2,(H,41,50)(H,51,52,53)(H,54,55,56)(H,57,58,59) |
InChI Key |
BCXWQSXAZKUGBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)N=NC6=C7C(=C(C=C6)O)C=CC=C7S(=O)(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


